4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of chloro and cyano substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 4-chloro-3-cyanophenylboronic acid with 4-chlorobenzoic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: Another approach involves the acylation of 4-chloro-3-cyanobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, often utilizing continuous flow reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituents on the aromatic rings can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or further functionalized to form esters and amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylate salts, esters, or amides.
Scientific Research Applications
4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel polymers and advanced materials due to its unique structural properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.
Environmental Chemistry: Studied for its role in the degradation and transformation of environmental pollutants.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro and cyano substituents influence the electronic properties of the aromatic rings, making the compound suitable for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-cyanophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
3-(4-Chloro-3-cyanophenyl)benzoic acid: A positional isomer with the cyano and chloro groups in different positions on the aromatic ring.
4-Chloro-3-cyanobenzoic acid: Lacks the additional chloro substituent on the aromatic ring.
Uniqueness
4-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the presence of both chloro and cyano groups on the aromatic rings, which impart distinct electronic and steric properties. These features make it a versatile compound in organic synthesis and material science, offering opportunities for the development of novel compounds and materials.
Properties
IUPAC Name |
4-chloro-3-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-12-3-1-8(5-10(12)7-17)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCHLUNHBIAKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690785 |
Source
|
Record name | 4',6-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-68-7 |
Source
|
Record name | 4',6-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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